molecular formula C6H2ClF3N4 B156210 6-chloro-2-(trifluoromethyl)-7H-purine CAS No. 1998-63-6

6-chloro-2-(trifluoromethyl)-7H-purine

Cat. No. B156210
CAS RN: 1998-63-6
M. Wt: 222.55 g/mol
InChI Key: GRFXWPMEDWAEMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives has been approached through various methodologies. One such method involves the synthesis of 6-chloro-2-iodopurine from hypoxanthine, which is achieved through a regiospecific lithiation/quenching sequence using Harpoon's base and tributyltin chloride . Another approach for synthesizing 6-substituted purine derivatives includes the Mitsunobu reaction of 2,6-dichloropurine with different alcohols, followed by treatment with ammonia to yield various substituted adenines . Additionally, solid-phase synthesis techniques have been employed to create 2,6,8-trisubstituted purines from 2,6-dichloropurine bound to polystyrene-based Rink resin, with selective successive displacements of the chlorine atoms .

Molecular Structure Analysis

The molecular structure of 6-chloro-2-iodopurine and its 9-protected precursor has been confirmed by single crystal X-ray diffraction, which is a critical step in understanding the regioselectivity of the synthesis process . X-ray crystal structures of several 6-substituted purine derivatives show variations in the conformation of the purine and appended rings, which can influence the chemical reactivity and biological activity of these compounds .

Chemical Reactions Analysis

The reactivity of 6-substituted purines in nucleophilic aromatic substitution (SNAr) reactions has been extensively studied. For instance, 6-halopurine compounds exhibit different reactivities with various nucleophiles, and the reactivity order has been determined under different conditions . The study of these reactions provides insights into the mechanisms and can help in designing more efficient synthetic routes for purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-(trifluoromethyl)-7H-purine derivatives are influenced by the substituents on the purine ring. For example, the introduction of a 2,6-difluorobenzyl group at the 9-position of 2,6-dichloropurine significantly affects the compound's biological activity, as demonstrated by its inhibition of phosphodiesterase isozymes . The electronic effects of different substituents on the purine ring can also be inferred from NMR chemical shifts, as observed in the titration of 6-halopurine nucleosides with trifluoroacetic acid .

Scientific Research Applications

Purine Analogues in Medicinal Chemistry

Purine analogs, including 6-chloro-2-(trifluoromethyl)-7H-purine, are pivotal in medicinal chemistry for designing drugs targeting nucleic acid components. These compounds are structurally similar to the purine base of DNA and RNA, making them valuable in studying tautomeric equilibria and interactions within biological systems. For example, studies have shown that the tautomeric forms of purines and pyrimidines can significantly influence molecular interactions and stability, affecting nucleic acid structure and function (Person et al., 1989).

Role in Bioactive Compound Development

The development of bioactive compounds, particularly those with furanyl- or thienyl-substituted nucleobases and nucleosides, underscores the importance of purine derivatives in drug discovery. These compounds, including purine analogs, are explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Their modification, involving heteroaryl substituents, illustrates the therapeutic potential of purine-based molecules in treating various diseases (Ostrowski, 2022).

Therapeutic Applications and Drug Delivery

Purine analogs are integral in developing therapies for conditions like leukemia, lymphomas, and autoimmune diseases. The efficacy of these compounds is often limited by cellular uptake and metabolism. Nanoparticles as drug carriers have emerged as a promising strategy to enhance the delivery and efficacy of purine analogs, offering a new avenue for overcoming the metabolic limitations of conventional chemotherapeutics (Hajdo et al., 2010).

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXWPMEDWAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421812
Record name 6-chloro-2-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(trifluoromethyl)-7H-purine

CAS RN

1998-63-6
Record name 1998-63-6
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Record name 6-chloro-2-(trifluoromethyl)-7H-purine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(trifluoromethyl)-3H-purine
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Synthesis routes and methods

Procedure details

A mixture of 15 g (73 mmol) of 2-trifluoromethylhypoxanthine and 300 mL of CHCl3 was warmed to reflux and treated with a solution of 26.7 mL (366 mmol) SOCl2 and 28.3 mL (366 mmol) DMF. The reaction was maintained at reflux for 1.5 h, cooled to room temperature, and poured into 1.2 L of ice-water. The organic layer was separated and washed with 2×300 mL of H2O. The pH of the combined aqueous phases was adjusted to 7 with saturated NaHCO3 and extracted with 3×1.2 L of ether. The combined ether and chloroform extracts were dried (MgSO4) and concentrated to dryness to give 7.4 g of crude product. 1H NMR (DMSO-d6) δ 14.45 (bs, 1H), 8.95 (s, 1H). MS (ES+) 222.96 (100%, M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three

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